molecular formula C3H7ClO2S B155751 Isopropylsulfonyl chloride CAS No. 10147-37-2

Isopropylsulfonyl chloride

Cat. No.: B155751
CAS No.: 10147-37-2
M. Wt: 142.61 g/mol
InChI Key: DRINJBFRTLBHNF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isopropylsulfonyl chloride, also known as 2-Propanesulfonyl chloride, is primarily used as a reactant in various chemical reactions . It is used in the synthesis of other compounds, serving as a sulfonylating agent .

Mode of Action

The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (SO2) of the this compound molecule is transferred to its target molecule . This can lead to significant changes in the target molecule, altering its properties and behavior.

Biochemical Pathways

The exact biochemical pathways affected by this compound can vary depending on the target molecule. One key pathway involves the solvolysis of this compound . Solvolysis is a type of substitution reaction where the solute (in this case, this compound) is broken down into other compounds in the presence of a solvent .

Result of Action

The result of this compound’s action is the modification of target molecules through sulfonylation . This can lead to the creation of new compounds with different properties. For example, it can be used to prepare 1-Isopropylsulfonyl-2-amine benzimidazole by reacting with 2-aminobenzimidazole .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a solvent . For instance, the solvolysis of this compound has been investigated in various solvents at different temperatures . These factors can influence the rate of reaction and the stability of the compound.

Biochemical Analysis

Biochemical Properties

Isopropylsulfonyl chloride plays a significant role in biochemical reactions, particularly in the formation of sulfonyl derivatives. It interacts with various enzymes and proteins through sulfonylation reactions. For instance, it can react with 2-aminobenzimidazole to form 1-isopropylsulfonyl-2-amine benzimidazole via N-sulfonylation in the presence of a base . Additionally, this compound is used to synthesize bis(isopropylsulfonyl)disulfide, a sulfurizing agent that is crucial in the synthesis of phosphorothioate oligonucleotide analogs .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity with biomolecules can lead to changes in cellular activities, including enzyme inhibition or activation. For example, its interaction with proteins can alter their function and stability, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function. This mechanism is crucial in understanding how this compound influences biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is sensitive to moisture and can hydrolyze, leading to the formation of isopropylsulfonic acid and hydrochloric acid. This degradation can affect its long-term impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause adverse effects, including severe skin burns and eye damage. It is crucial to determine the threshold levels to avoid toxic effects while studying its biochemical properties .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfonylation reactions. It interacts with enzymes and cofactors that facilitate the transfer of sulfonyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for studying the compound’s biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylsulfonyl chloride can be synthesized through the reaction of isopropyl alcohol with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3)2CHOH+SOCl2(CH3)2CHSO2Cl+HCl+SO2(CH_3)_2CHOH + SOCl_2 \rightarrow (CH_3)_2CHSO_2Cl + HCl + SO_2 (CH3​)2​CHOH+SOCl2​→(CH3​)2​CHSO2​Cl+HCl+SO2​

In this reaction, isopropyl alcohol reacts with thionyl chloride to produce this compound, hydrogen chloride, and sulfur dioxide .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Isopropylsulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium triethylborohydride

    Reaction Conditions: Anhydrous conditions, controlled temperature

Major Products Formed:

    Sulfonamide: Formed by reaction with amines

    Sulfonate Ester: Formed by reaction with alcohols

    Isopropylsulfonyl Fluoride: Formed by reduction

Comparison with Similar Compounds

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Properties

IUPAC Name

propane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S/c1-3(2)7(4,5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRINJBFRTLBHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143942
Record name Isopropyl sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10147-37-2
Record name 2-Propanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10147-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010147372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropylsulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.365
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Record name Isopropyl sulfonyl chloride
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research on the solvolysis of Isopropylsulfonyl Chloride reveal about its reactivity?

A1: The research indicates that this compound undergoes solvolysis, meaning it reacts with a solvent to break a chemical bond. The study specifically examined the reaction rates in various aqueous mixtures. Interestingly, the rate constants didn't show a simple linear relationship with solvent composition. Instead, when plotted against a common reactivity scale (YCl based on 2-adamantyl chloride), the data formed three distinct lines, suggesting that the solvolysis mechanism of this compound is significantly influenced by the specific solvent mixture used []. Furthermore, the study found that the reaction is likely catalyzed by the solvent itself (general base catalysis) or proceeds through a substitution mechanism (SN1/SN2), as supported by kinetic solvent isotope effects observed in water and methanol [].

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